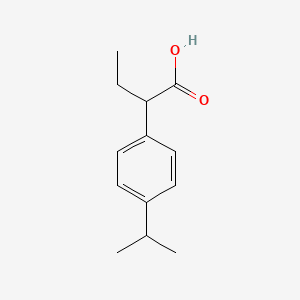![molecular formula C10H14F3NO2 B13535993 3-Azabicyclo[3.3.1]non-6-ene,trifluoroaceticacid CAS No. 2839139-49-8](/img/structure/B13535993.png)
3-Azabicyclo[3.3.1]non-6-ene,trifluoroaceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azabicyclo[331]non-6-ene,trifluoroaceticacid is a complex organic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.3.1]non-6-ene,trifluoroaceticacid can be achieved through several methods. One effective method involves the bridged-Ritter reaction, where a carbenium ion reacts with a nitrile group, followed by subsequent events to yield a cyclic imine product . This reaction is typically carried out in the presence of concentrated sulfuric acid and involves the use of inexpensive starting materials such as β-pinene and nitriles .
Another method involves a one-pot tandem Mannich reaction, where aromatic ketones, paraformaldehyde, and dimethylamine are used as precursors . This method provides good yields and is practical for synthesizing 3-azabicyclo[3.3.1]nonane derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Azabicyclo[3.3.1]non-6-ene,trifluoroaceticacid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include amines, oxidized derivatives, and substituted compounds. The specific products depend on the reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Azabicyclo[3.3.1]non-6-ene,trifluoroaceticacid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Azabicyclo[3.3.1]non-6-ene,trifluoroaceticacid involves its interaction with molecular targets and pathways in biological systems. The compound’s bicyclic structure allows it to interact with various enzymes and receptors, potentially leading to bioactive effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s structural similarity to natural alkaloids suggests that it may interact with similar targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-Azabicyclo[3.3.1]non-6-ene,trifluoroaceticacid include other bicyclic nitrogen-containing molecules such as:
- 3-Azabicyclo[3.3.1]non-3-enes
- 3-Azabicyclo[3.3.1]nonane derivatives
- Indole-fused azabicyclo[3.3.1]nonane
Uniqueness
The uniqueness of this compound lies in its trifluoroacetic acid moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly valuable in specific applications where these unique properties are advantageous.
Eigenschaften
CAS-Nummer |
2839139-49-8 |
|---|---|
Molekularformel |
C10H14F3NO2 |
Molekulargewicht |
237.22 g/mol |
IUPAC-Name |
3-azabicyclo[3.3.1]non-6-ene;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H13N.C2HF3O2/c1-2-7-4-8(3-1)6-9-5-7;3-2(4,5)1(6)7/h1-2,7-9H,3-6H2;(H,6,7) |
InChI-Schlüssel |
GKDMUCFSBJNIJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC2CC1CNC2.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(propan-2-yl)-2H-pyrazolo[4,3-b]pyridine-6-carboxylicacid](/img/structure/B13535929.png)
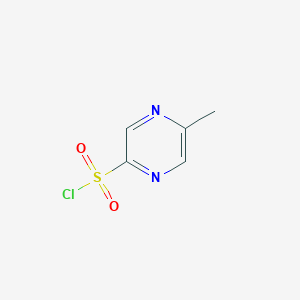

![5-Methyl-6-oxabicyclo[3.2.1]octan-1-amine](/img/structure/B13535945.png)
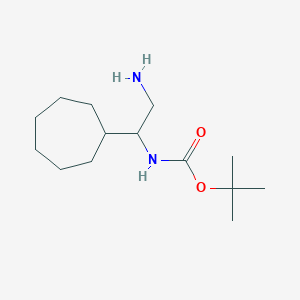


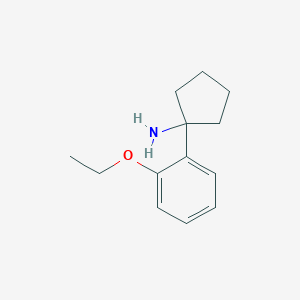
![(2S)-2-[4-(trifluoromethoxy)phenyl]oxirane](/img/structure/B13535974.png)
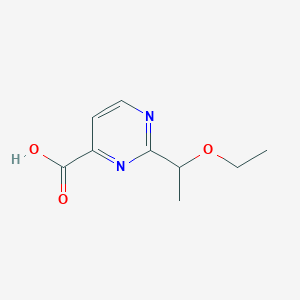
![N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide dihydrochloride](/img/structure/B13535987.png)
